Potassium ethoxide

Descripción general

Descripción

Potassium ethoxide is an alkoxide salt of potassium and ethanol, and is a colorless, water-soluble, and hygroscopic solid. It is commonly used as a base in organic synthesis, as a catalyst for various reactions, and as a reagent for the preparation of other potassium compounds. Potassium ethoxide is also used in the preparation of pharmaceuticals, cosmetics, and other organic compounds.

Aplicaciones Científicas De Investigación

Catalyst in Biodiesel Synthesis

Potassium ethoxide serves as a catalyst for transesterification reactions, which are crucial in the synthesis of biodiesel. This process involves converting vegetable oils or animal fats into methyl or ethyl esters, which are used as biodiesel. The presence of Potassium ethoxide can significantly enhance the reaction rate and yield .

Anode Material in Sodium Ion Batteries

Researchers have utilized Potassium ethoxide to synthesize nitrogen-doped carbon nano-sheets. These nano-sheets are then used as anode materials in sodium-ion batteries, which are promising for energy storage due to their low cost and high abundance of sodium .

Arylation of Unactivated Arenes

In organic synthesis, Potassium ethoxide can promote the arylation reaction of unactivated arenes. This process is used to synthesize biaryl compounds, which are a structural component in many pharmaceuticals and organic materials .

Mecanismo De Acción

Target of Action

Potassium ethoxide, also known as potassium ethanolate, is a compound that primarily targets molecules that require a strong base for their reactions . It contains an ethoxide ion, the conjugate base of ethanol, which makes these compounds strongly basic .

Mode of Action

Potassium ethoxide interacts with its targets by acting as a strong base . It is used in various reactions such as transesterification reactions that yield ethyl esters . In these reactions, potassium ethoxide can act as a catalyst . It also hydrolyzes to yield ethanol and potassium hydroxide .

Biochemical Pathways

Potassium ethoxide affects the biochemical pathways involved in transesterification and hydrolysis . In transesterification reactions, it acts as a catalyst, facilitating the reaction and leading to the production of ethyl esters . In hydrolysis, it breaks down to produce ethanol and potassium hydroxide .

Pharmacokinetics

It is known that the compound is both flammable and corrosive . It reacts vigorously with water and, if it comes into contact with damp air, it may lead to the heating and ignition of the solid powder . Therefore, it must be kept separated from air, moisture, water, acids, oxidizing agents, and reducing agents .

Result of Action

The molecular and cellular effects of potassium ethoxide’s action primarily involve the production of other compounds. For instance, it can catalyze transesterification reactions to produce ethyl esters . Additionally, it hydrolyzes to yield ethanol and potassium hydroxide .

Action Environment

The action, efficacy, and stability of potassium ethoxide are influenced by environmental factors. For instance, the presence of water can cause it to react vigorously, leading to the production of heat and potentially igniting the solid powder . Therefore, it must be kept in an environment free from moisture, water, and damp air .

Propiedades

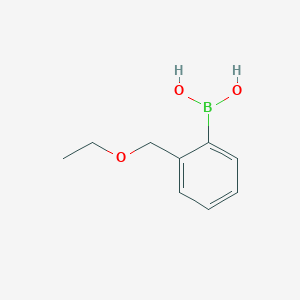

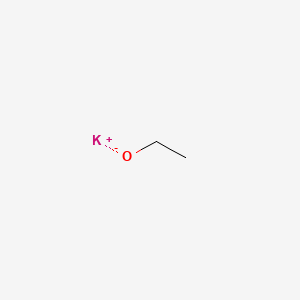

IUPAC Name |

potassium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDAUEIUDPHABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5OK, C2H5KO | |

| Record name | potassium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_ethoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890530 | |

| Record name | Potassium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder with an odor like alcohol; [Alfa Aesar MSDS] | |

| Record name | Potassium ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium ethoxide | |

CAS RN |

917-58-8 | |

| Record name | Ethanol, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of potassium ethoxide?

A1: Potassium ethoxide has the molecular formula C2H5KO and a molecular weight of 84.16 g/mol.

Q2: How does potassium ethoxide interact with its target molecules?

A2: Potassium ethoxide acts as a strong base, primarily interacting with acidic protons in target molecules. For instance, in the ring-opening polymerization of L-lactide [], potassium ethoxide abstracts the acidic proton of the lactide monomer, initiating the polymerization process.

Q3: In which solvents is potassium ethoxide typically used?

A3: Potassium ethoxide is commonly used in anhydrous organic solvents like ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) [, , , ].

Q4: How does the presence of water affect the stability and reactivity of potassium ethoxide?

A4: Potassium ethoxide reacts vigorously with water, decomposing into ethanol and potassium hydroxide. Therefore, anhydrous conditions are crucial for its storage and use [, , ].

Q5: What are the prominent applications of potassium ethoxide in organic synthesis?

A5: Potassium ethoxide finds widespread use in:

- Ring-opening polymerization: It efficiently initiates the ring-opening polymerization of cyclic esters like L-lactide, producing biodegradable polyesters [, ].

- Nucleophilic substitution reactions: It acts as a strong nucleophile, facilitating substitution reactions with various substrates like aryl benzenesulfonates and pyridyl benzoates [, ].

- Elimination reactions: It promotes 1,2-elimination reactions in compounds like β-phenylmercaptoethyl phenolates, leading to the formation of alkenes [].

- Synthesis of heterocycles: It participates in the formation of heterocyclic compounds. For example, it is used in the synthesis of pyrrolo[3,2-c]pyridazines [].

Q6: How does potassium ethoxide compare to other potassium alkoxides like potassium tert-butoxide in terms of selectivity?

A6: While both are strong bases, potassium ethoxide can exhibit different selectivity compared to bulkier alkoxides like potassium tert-butoxide. This difference is evident in their application for the ethoxylation of lauric acid, where potassium tert-butoxide displays better selectivity [].

Q7: Can you elaborate on the role of potassium ions in reactions involving potassium ethoxide?

A7: Research suggests that potassium ions can play a catalytic role in reactions involving potassium ethoxide. Studies on nucleophilic substitution reactions with aryl benzenesulfonates [] and pyridyl benzoates [] revealed that ion-paired potassium ethoxide exhibits higher reactivity than dissociated ethoxide ions, highlighting the Lewis acid catalytic activity of potassium ions.

Q8: What analytical techniques are employed to characterize potassium ethoxide and monitor its reactions?

A8: Various techniques are utilized, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for identifying and characterizing polyphosphide anions formed by the reaction of red phosphorus with potassium ethoxide [].

- Infrared (IR) Spectroscopy: IR spectroscopy helps analyze the products of reactions involving potassium ethoxide, like in the crosslinking of halide-containing polymers using potassium dicyclopentadienedicarboxylate [].

- Gas Chromatography (GC): This technique, coupled with suitable detectors like a mass spectrometer (GC-MS), allows for the analysis of reaction mixtures, as demonstrated in the study of lauric acid ethoxylation [].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the kinetics of reactions involving potassium ethoxide. For instance, it was employed in studying the nucleophilic substitution reactions of aryl benzenesulfonates [].

Q9: What safety precautions are necessary when handling potassium ethoxide?

A9: Potassium ethoxide is a strong base and reacts violently with water. Therefore, handling should be done with extreme caution under inert atmosphere conditions using appropriate personal protective equipment. Contact with skin or eyes should be avoided, and proper ventilation is essential [, ].

Q10: Are there any environmental concerns associated with potassium ethoxide?

A10: While specific information on the environmental impact of potassium ethoxide is limited in the provided research, its strong basic nature necessitates careful disposal to prevent ecological damage. Neutralization and appropriate waste management practices are crucial.

Q11: What other applications utilize potassium ethoxide?

A11: Apart from its role in chemical synthesis, potassium ethoxide has found application in diverse fields like:

- Material science: It serves as a precursor in the synthesis of nanocrystalline KNbO3 particle/polymer hybrids, which exhibit electrorheological properties [].

- Latex synthesis: Potassium ethoxide is employed in the preparation of tertiary amine methacrylate-based macromonomers, which are subsequently used in latex syntheses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)

![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)